molecular formula C9H6BrFN2 B8499463 1-(2-Bromo-5-fluoro-phenyl)-1H-pyrazole

1-(2-Bromo-5-fluoro-phenyl)-1H-pyrazole

Cat. No.: B8499463
M. Wt: 241.06 g/mol
InChI Key: UKSLFXOOVSPPFU-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluoro-phenyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at the ortho position and a fluorine atom at the meta position of the phenyl ring attached to the pyrazole nitrogen. Pyrazole derivatives are widely studied for their versatility in chemical modifications, particularly via C–H bond activation .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)pyrazole

InChI

InChI=1S/C9H6BrFN2/c10-8-3-2-7(11)6-9(8)13-5-1-4-12-13/h1-6H

InChI Key

UKSLFXOOVSPPFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The electronic and steric profiles of pyrazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents on Phenyl Ring Key Features Reference
1-(2-Bromo-5-fluoro-phenyl)-1H-pyrazole 2-Br, 5-F Ortho-bromo (electron-withdrawing), meta-fluoro (moderate EWG). N/A
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 2-Br, 5-Cl, 3-CH3 (pyrazole) Chlorine (stronger EWG than F), methyl group enhances steric bulk.
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 2-Br (phenyl), 1-CH3, 3-CF3 (pyrazole) Trifluoromethyl (strong EWG) increases lipophilicity; methyl improves stability.
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 4-Br, 5-CF3 (pyrazole) Para-bromo and CF3 groups alter electronic distribution on pyrazole core.
1-(4-Chlorophenyl)-1H-pyrazole (pyraclostrobin metabolite) 4-Cl (phenyl) Para-chloro substitution simplifies metabolic modification pathways.

Key Observations :

  • Steric Effects : Methyl or trifluoromethyl groups on the pyrazole ring (e.g., ) increase steric hindrance, which may reduce metabolic degradation but complicate synthetic accessibility.

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The trifluoromethyl group in 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole significantly increases LogP, enhancing membrane permeability .
    • Fluoro substituents (as in the target compound) moderately increase polarity compared to chloro analogs .
  • Thermal Stability : Neopentyl or cyclohexyl substituents (e.g., 1-(4-methoxy-2-neopentylphenyl)-1H-pyrazole ) improve thermal stability, whereas bromo/fluoro groups may lower melting points due to reduced symmetry.

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